Benzidine sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

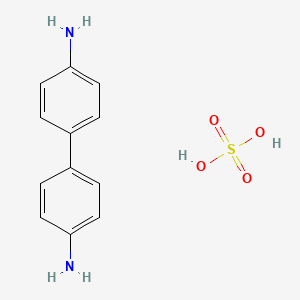

IUPAC Name |

4-(4-aminophenyl)aniline;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.H2O4S/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;1-5(2,3)4/h1-8H,13-14H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXJIQNURSAHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

531-86-2, 92-87-5 (Parent) | |

| Record name | [1,1′-Biphenyl]-4,4′-diamine, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzidine sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021136709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

282.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21136-70-9, 531-86-2 | |

| Record name | [1,1′-Biphenyl]-4,4′-diamine, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21136-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzidine sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021136709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZIDINE SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzidine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [[1,1'-biphenyl]-4,4'-diyl]diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZIDINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T261S779O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzidine Sulfate: Chemical Properties, Mechanistic Hazards, and Safety Protocols

Introduction: Benzidine sulfate is the sulfate salt of benzidine, an aromatic amine that has historically served as a crucial intermediate in the synthesis of azo dyes.[1][2] While its chemical properties make it a versatile reagent in organic synthesis, its utility is overwhelmingly overshadowed by its profound toxicological profile.[1][3] Benzidine and its salts are classified as Group 1 human carcinogens by the International Agency for Research on Cancer (IARC), meaning there is sufficient evidence of carcinogenicity in humans.[4] Occupational exposure has been unequivocally linked to an increased risk of urinary bladder cancer.[5][6][7] This guide provides a comprehensive technical overview of this compound, intended for researchers and drug development professionals. It details its chemical properties, explores the well-established mechanism of its carcinogenicity, and outlines rigorous, field-proven protocols for its safe handling, emergency response, and disposal.

Part 1: Physicochemical Properties

This compound is a white or slightly reddish crystalline powder that, like its parent compound, tends to darken upon exposure to air and light.[1][3][8][9] It is sparingly soluble in water and alcohol but demonstrates increased solubility in acidic solutions.[1][8][10] When heated to decomposition, it releases highly toxic fumes containing nitrogen oxides (NOx) and sulfur oxides (SOx).[3][8]

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | [1,1'-Biphenyl]-4,4'-diamine, sulfate (1:1) | [11][12] |

| Synonyms | Benzidine sulphate, [[1,1'-biphenyl]-4,4'-diyl]diammonium sulphate | [1][11] |

| CAS Number | 531-86-2 | [1][8][11][13] |

| Molecular Formula | C₁₂H₁₄N₂O₄S | [8][12][14] |

| Molecular Weight | 282.31 g/mol | [3][8][14] |

| Appearance | White, crystalline powder | [1][3][8] |

| Boiling Point | 358.7 °C at 760 mmHg | [1][11] |

| Flash Point | 203.5 °C | [1][11] |

| Density | ~1.35 g/cm³ (estimate) | [1][8] |

| Solubility | Sparingly soluble in water, alcohol, dilute acids; Soluble in ether. | [1][3][8] |

Part 2: Synthesis and Industrial Relevance

The synthesis of benzidine itself is a classic example of an acid-catalyzed rearrangement. It begins with the reduction of nitrobenzene to 1,2-diphenylhydrazine, which then undergoes the "benzidine rearrangement" to form the parent diamine.[15] this compound is subsequently prepared by precipitation.

Protocol 1: Laboratory-Scale Synthesis of this compound

This protocol describes the conversion of isolated benzidine (or its hydrochloride salt) to this compound. Causality Note: This procedure leverages the poor solubility of this compound in acidic aqueous solutions to facilitate its isolation and purification.

-

Dissolution: Dissolve a known quantity of benzidine base or benzidine hydrochloride in hot water, using the minimum volume required for complete dissolution. The process should be conducted in a certified chemical fume hood.[2]

-

Filtration (Optional): If starting with impure material, perform a hot filtration to remove any insoluble impurities.

-

Precipitation: While vigorously stirring the hot benzidine solution, slowly add a stoichiometric equivalent of 50% sulfuric acid.[16] The immediate formation of a white precipitate of this compound will be observed. The slow addition ensures the formation of manageable, filterable crystals.

-

Cooling & Isolation: Cool the slurry to approximately 40-50°C to maximize precipitation.[16] Filter the this compound precipitate using a Buchner funnel.

-

Washing: Wash the filter cake with cold water until the filtrate is free of acid. This step is critical to remove any excess sulfuric acid.

-

Drying: Dry the purified this compound in a vacuum oven at a temperature not exceeding 110°C to a constant weight.[10] Store the final product in a tightly sealed, light-resistant container in a designated, locked cabinet.[17]

Industrial Application: The primary use of this compound is as an intermediate for producing azo dyes for textiles, paper, and leather.[18] However, due to its high toxicity, its production and use have been drastically curtailed in many countries.

Part 3: Toxicological Profile and Hazards

The most significant hazard associated with this compound is its carcinogenicity. It is poisonous by ingestion and skin absorption and is a recognized mutagen.[3][7][8]

Carcinogenicity

Benzidine and its salts are confirmed human carcinogens (IARC Group 1).[5][4] Epidemiological studies of occupationally exposed workers have shown a strong causal link between benzidine exposure and an increased incidence of urinary bladder cancer.[19][4][20] While the bladder is the primary target organ, associations with cancers of the liver and kidneys have also been reported in animal studies and some human studies.[19][18]

Mechanism of Carcinogenicity

The carcinogenicity of benzidine is not due to the compound itself but rather its metabolic activation into reactive intermediates that can bind to DNA. This genotoxic mechanism is a multi-step process.

-

Metabolic Activation: In the liver, benzidine undergoes N-oxidation via cytochrome P450 enzymes and N-acetylation by N-acetyltransferases (NATs).[19][21] The rate of acetylation is genetically determined; individuals with the "slow acetylator" phenotype are at a higher risk for developing bladder cancer because more unacetylated benzidine is transported to the bladder.[21]

-

Formation of Reactive Intermediates: In the acidic environment of the bladder, or through peroxidative activation by enzymes in the bladder epithelium, intermediates like N-hydroxy-N'-acetylbenzidine are converted into highly electrophilic nitrenium ions.[5][21]

-

DNA Adduct Formation: These nitrenium ions readily react with nucleophilic sites on DNA bases, forming covalent DNA adducts. These adducts disrupt the normal structure of DNA, leading to mutations during replication.

-

Tumorigenesis: The accumulation of critical mutations in oncogenes and tumor suppressor genes can initiate the process of uncontrolled cell growth, leading to the development of tumors.[5]

Caption: Metabolic activation pathway of benzidine leading to cancer.

Hazard Classification

This compound's hazardous properties are formally classified under the Globally Harmonized System (GHS).

Table 2: GHS Hazard Classification for this compound

| Hazard Code | Hazard Statement | Classification | Source(s) |

| H350 | May cause cancer | Carcinogenicity, Category 1A | [12] |

| H302 | Harmful if swallowed | Acute Toxicity (Oral), Category 4 | [12] |

| H410 | Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment (Chronic), Category 1 | [12] |

Part 4: Safe Handling and Emergency Protocols

Given its confirmed status as a human carcinogen, all work with this compound must be conducted with the most stringent safety precautions, treating it as a substance with no safe level of exposure.[7]

Standard Operating Procedure (SOP) for Laboratory Use

This protocol is designed as a self-validating system to minimize exposure.

-

Designated Area: All handling of this compound (weighing, transfers, solution preparation) MUST occur within a designated area, such as a specific certified chemical fume hood or a powder containment balance enclosure.[17] This area must be clearly marked with warning signs.

-

Personal Protective Equipment (PPE): A full PPE ensemble is mandatory. This includes:

-

Gloves: Double-gloving with nitrile or rubber gloves.[7]

-

Body Protection: A disposable, solid-front lab coat or a suit made of appropriate chemical-resistant material (e.g., Tychem®).[7]

-

Eye Protection: Chemical safety goggles and a full-face shield.

-

Respiratory Protection: For any operation involving the solid compound, a NIOSH-approved supplied-air respirator with a full facepiece is required.[7]

-

-

Handling Solid Compound: Use a wet method or a HEPA-filtered vacuum system for any cleanup of powder.[7][22] Avoid dry sweeping, which can generate airborne dust. When weighing, use tools and techniques that minimize aerosolization.

-

Decontamination: Thoroughly decontaminate all surfaces within the designated area after each use. Wipe down the area with an appropriate cleaning solution, followed by soap and water.

-

Waste Disposal: All contaminated materials (gloves, wipes, disposable lab coats, excess chemical) are considered hazardous waste. They must be collected in a dedicated, sealed, and clearly labeled waste container for disposal according to institutional and federal regulations.[7]

Caption: Mandatory workflow for the safe handling of this compound.

Spill and Emergency Response

-

Spill Response:

-

Evacuation: Immediately evacuate all non-essential personnel from the area.[7]

-

Control: Secure and control entry to the spill area.

-

Cleanup: Only personnel trained in hazardous material cleanup and wearing appropriate full PPE (including respiratory protection) should address the spill.[7]

-

Procedure: Do NOT dry sweep. Gently cover the spill with an absorbent material. Carefully collect the material using a wet method or a HEPA-filtered vacuum and place it into a sealed container for hazardous waste disposal.[7][22]

-

Decontamination: Thoroughly decontaminate the spill area after material collection.

-

-

First Aid Measures:

-

Inhalation: Move the individual to fresh air immediately. Seek urgent medical attention.[17]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[7][17][23]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[7][17]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[17]

-

Conclusion

This compound is a compound of significant toxicological concern, primarily due to its classification as a potent human bladder carcinogen. Its handling demands an uncompromising commitment to safety, centered on the principles of containment, rigorous use of personal protective equipment, and meticulous decontamination. For professionals in research and development, a thorough understanding of its hazardous properties and the mechanistic basis of its toxicity is not merely an academic exercise but a prerequisite for ensuring a safe laboratory environment and mitigating occupational health risks.

References

- LookChem. (n.d.). Cas 531-86-2, Benzidine sulphate.

- ChemicalBook. (n.d.). Benzidine sulphate CAS#: 531-86-2.

- ChemicalBook. (2023). Benzidine sulphate | 531-86-2.

- Centers for Disease Control and Prevention (CDC). (n.d.). Benzidine - NIOSH Pocket Guide to Chemical Hazards.

- ChemNet. (n.d.). 531-86-2;21136-70-9 this compound this compound - CAS Database.

- National Center for Biotechnology Information (NCBI). (n.d.). Benzidine sulphate | C12H14N2O4S | CID 10755. PubChem.

- National Center for Biotechnology Information (NCBI). (n.d.). This compound | C12H14N2O4S | CID 88797. PubChem.

- Meldrum, W. B., & Newlin, I. G. (1929). Solubility of this compound and Benzidine Hydrochloride in Hydrochloric Acid Solutions. Industrial & Engineering Chemistry, 21(9), 854-855.

- National Toxicology Program (NTP). (n.d.). Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens. National Institute of Environmental Health Sciences.

- Tetrahedron. (n.d.). 531-86-2 | this compound.

- National Institute for Occupational Safety and Health (NIOSH). (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.

- International Agency for Research on Cancer (IARC). (2012). Dyes Metabolized to Benzidine. In Chemical Agents and Related Occupations (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F). Lyon, France: IARC.

- National Center for Biotechnology Information (NCBI). (n.d.). Benzidine | C12H12N2 | CID 7111. PubChem.

- International Agency for Research on Cancer (IARC). (2012). Benzidine. In Chemical Agents and Related Occupations (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F). Lyon, France: IARC.

- Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: BENZIDINE.

- National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook.

- International Programme on Chemical Safety (IPCS). (1987). Benzidine (IARC Summary & Evaluation, Supplement 7).

- International Agency for Research on Cancer (IARC). (2010). Dyes Metabolized to Benzidine. In Some aromatic amines, organic dyes, and related exposures (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99). Lyon, France: IARC.

- International Programme on Chemical Safety (IPCS). (1987). Benzidine-based Dyes (IARC Summary & Evaluation, Supplement 7).

- Krause, W. S. (1952). U.S. Patent No. 2,587,861. Washington, DC: U.S.

- PrepChem. (n.d.). Preparation of benzidine.

- Sigma-Aldrich. (2023). Safety Data Sheet - Benzidine.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Toxicological Profile for Benzidine. U.S. Department of Health and Human Services.

- May, J. R. (1973). Hazard review of benzidine. NIOSH.

- SKC Inc. (n.d.). SKC OSHA / NIOSH Sampling Guide for Benzidine.

- Ladd, E. C. (1941). U.S. Patent No. 2,233,128. Washington, DC: U.S.

- National Oceanic and Atmospheric Administration (NOAA). (n.d.). Benzidine. CAMEO Chemicals.

- Meldrum, W. B., & Newlin, I. G. (1929). Solubility of this compound and Benzidine Hydrochloride in Hydrochloric Acid Solutions. ACS Publications.

- Centers for Disease Control and Prevention (CDC). (2016). Benzidine - NIOSH Pocket Guide to Chemical Hazards.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzidine.

- ChemicalBook. (n.d.). Benzidine - Safety Data Sheet.

- National Oceanic and Atmospheric Administration (NOAA). (n.d.). BENZIDINE. CAMEO Chemicals.

- Merck Millipore. (n.d.). Safety Data Sheet.

- BenchChem. (n.d.). Carcinogenic mechanism of benzidine and its derivatives.

- Santa Cruz Biotechnology. (n.d.). Benzidine dihydrochloride - Safety Data Sheet.

- Wikipedia. (n.d.). Benzidine.

- Tradeindia. (n.d.). Benzidine Sulphate (for Synthesis) Cas No: 21136-70-9.

- Chung, K. T., & Cerniglia, C. E. (1992). Mutagenicity of benzidine and its analogs: structure-activity relationships. Mutation Research/Reviews in Genetic Toxicology, 277(3), 201-213.

- National Center for Biotechnology Information (NCBI). (n.d.). Benzenediazonium sulfate | C6H6N2O4S | CID 12496962. PubChem.

- National Center for Biotechnology Information (NCBI). (n.d.). Benzidine hydrochloride | C12H13ClN2 | CID 61741. PubChem.

Sources

- 1. Cas 531-86-2,Benzidine sulphate | lookchem [lookchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Benzidine sulphate | 531-86-2 [chemicalbook.com]

- 4. Benzidine (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]

- 5. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. nj.gov [nj.gov]

- 8. Benzidine sulphate CAS#: 531-86-2 [m.chemicalbook.com]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound | 531-86-2 [chemnet.com]

- 12. This compound | C12H14N2O4S | CID 88797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 531-86-2 | this compound | Tetrahedron [thsci.com]

- 14. Benzidine sulphate | C12H14N2O4S | CID 10755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Benzidine - Wikipedia [en.wikipedia.org]

- 16. US2233128A - Process for the manufacture of benzidine - Google Patents [patents.google.com]

- 17. ipo.rutgers.edu [ipo.rutgers.edu]

- 18. Benzidine | C12H12N2 | CID 7111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Hazard review of benzidine. [stacks.cdc.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. datasheets.scbt.com [datasheets.scbt.com]

- 23. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzidine [cdc.gov]

Synthesis and Characterization of Benzidine Sulfate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of benzidine sulfate, a compound of significant interest in various chemical and analytical applications. The document details a robust and validated protocol for the synthesis of this compound from benzidine, emphasizing the critical experimental parameters that govern product purity and yield. Furthermore, it presents a multi-faceted characterization workflow, incorporating spectroscopic, chromatographic, and thermal analysis techniques to ensure the unambiguous identification and quality assessment of the synthesized material. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of the preparation and rigorous analysis of this compound. All procedures are presented with a focus on safety, particularly given the carcinogenic nature of benzidine and its derivatives.

Introduction

Benzidine, systematically named [1,1'-biphenyl]-4,4'-diamine, is an aromatic amine that has historically served as a precursor in the synthesis of various azo dyes.[1][2] Its sulfate salt, this compound, is a white crystalline powder with limited solubility in water, alcohol, and dilute acids, but is soluble in ether.[3][4][5] While the use of benzidine and its derivatives has been significantly curtailed due to their classification as known human carcinogens, this compound continues to be utilized in specific analytical and research applications, such as in the histochemical detection of sulfate ions and as an intermediate in specialized organic syntheses.[3][6][7][8]

The synthesis of this compound typically involves the reaction of benzidine with sulfuric acid. The seemingly straightforward nature of this acid-base reaction belies the critical need for precise control over reaction conditions to ensure the formation of a pure, well-defined product. Subsequent characterization is paramount to confirm the identity, purity, and physicochemical properties of the synthesized salt. This guide provides a detailed methodology for both the synthesis and the comprehensive characterization of this compound, grounded in established chemical principles and analytical standards.

A Note on Safety: Benzidine is a confirmed human carcinogen and must be handled with extreme caution.[3][5][6] All procedures involving benzidine and its derivatives should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[9][10] Emergency procedures for accidental exposure should be clearly established and understood before commencing any experimental work.[10]

Synthesis of this compound

The synthesis of this compound is achieved through the direct reaction of benzidine with sulfuric acid. The protocol outlined below is designed to yield a high-purity product.

Causality Behind Experimental Choices

The choice of reagents and reaction conditions is dictated by the chemical properties of benzidine and the desired product, this compound. Benzidine is a weak base, and its reaction with a strong acid like sulfuric acid results in the formation of the corresponding salt.[1] The precipitation of this compound from the reaction mixture is facilitated by its low solubility in the aqueous acidic medium.[11] The washing steps are crucial for removing any unreacted starting materials or by-products.

Experimental Protocol: Synthesis of this compound

Reagents and Materials:

-

Benzidine (C₁₂H₁₂N₂)

-

Sulfuric Acid (H₂SO₄), concentrated

-

Deionized Water

-

Ethanol

-

Glass reaction vessel

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Dissolution of Benzidine: In a well-ventilated fume hood, dissolve a precisely weighed amount of benzidine in a minimal amount of ethanol in a glass reaction vessel equipped with a magnetic stir bar. Gentle warming may be necessary to facilitate complete dissolution.

-

Acidification: While stirring the benzidine solution, slowly add a stoichiometric excess of dilute sulfuric acid (prepared by carefully adding concentrated sulfuric acid to deionized water). The addition should be dropwise to control the exothermic reaction.

-

Precipitation: Upon addition of the sulfuric acid, a white crystalline precipitate of this compound will form.[11] Continue stirring the mixture for an additional 30 minutes to ensure complete precipitation.

-

Isolation: Isolate the precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Washing: Wash the collected solid sequentially with cold deionized water and then with a small amount of cold ethanol to remove any residual acid and unreacted benzidine.

-

Drying: Dry the purified this compound in a drying oven at a temperature not exceeding 110°C to a constant weight.[11]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key analytical techniques and expected results.

Physical Properties

The synthesized this compound should be a white, crystalline powder.[3][5] Its solubility should be tested in various solvents, and it is expected to be sparingly soluble in water, alcohol, and dilute acids, and soluble in ether.[3][4][5]

| Property | Expected Observation |

| Appearance | White, crystalline powder |

| Solubility | Sparingly soluble in water |

| Sparingly soluble in alcohol | |

| Soluble in ether |

Spectroscopic Characterization

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.

Protocol:

-

Prepare a KBr pellet of the synthesized this compound or use an ATR (Attenuated Total Reflectance) accessory.

-

Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands.

Expected Results: The FT-IR spectrum of this compound is expected to show characteristic peaks corresponding to the sulfate group (strong absorptions around 1100-1200 cm⁻¹ for S=O stretching) and the aromatic amine structure (N-H stretching, C-N stretching, and aromatic C-H and C=C vibrations).[12][13]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are valuable for structural elucidation.

Protocol:

-

Dissolve a small amount of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

Expected Results: The ¹H NMR spectrum will show signals corresponding to the aromatic protons and the amine protons.[14] The chemical shifts and coupling patterns will be indicative of the biphenyl structure. The ¹³C NMR spectrum will display signals for the carbon atoms in the aromatic rings.[15]

Chromatographic Analysis

3.3.1. High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for assessing the purity of the synthesized this compound.

Protocol:

-

Develop an appropriate HPLC method, including the choice of a suitable column (e.g., C18), mobile phase, and detector (e.g., UV-Vis or electrochemical detector).[16]

-

Prepare a standard solution of this compound and a solution of the synthesized product.

-

Inject the solutions into the HPLC system and analyze the resulting chromatograms.

Expected Results: A pure sample of this compound should exhibit a single major peak in the chromatogram. The retention time of this peak should match that of a known standard. The presence of additional peaks may indicate impurities.

Thermal Analysis

3.4.1. Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is useful for determining thermal stability and the presence of solvates.

Protocol:

-

Place a small, accurately weighed amount of the synthesized this compound in a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate.

-

Record the mass loss as a function of temperature.

Expected Results: The TGA thermogram will indicate the decomposition temperature of this compound. When heated to decomposition, it is expected to emit toxic fumes of SOx and NOx.[3][5]

Characterization Workflow Diagram

Caption: Multi-faceted workflow for the characterization of this compound.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and comprehensive characterization of this compound. By following the outlined protocols and understanding the underlying scientific principles, researchers and scientists can confidently prepare and validate this important chemical compound. The emphasis on a multi-technique characterization approach ensures a thorough assessment of the product's identity, purity, and key physicochemical properties. Adherence to strict safety protocols is paramount throughout all stages of handling benzidine and its derivatives.

References

- Industrial & Engineering Chemistry 1929, 21 (10), 975-976.

- ChemicalBook.

- Agilent Technologies, Inc.

- LookChem.

- Agilent Technologies, Inc. Benzidine Standard (1X1 mL)

- ChemicalBook.

- ChemicalBook.

- Rutgers University.

- Agency for Toxic Substances and Disease Registry (ATSDR).

- Krause, W. S. (1952). U.S. Patent No. 2,587,861. Washington, DC: U.S.

- National Institute of Standards and Technology.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 7111, Benzidine.

- Wikipedia. Benzidine.

- PrepChem.

- Du Pont de Nemours and Co. (1941). U.S. Patent No. 2,233,128. Washington, DC: U.S.

- ResearchGate.

- PubMed. The benzidine technique for histochemical detection of the SO4 ion.

- National Center for Biotechnology Information. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens.

- IARC Publications. BENZIDINE 1.

- Journal of the American Chemical Society. The Benzidine Rearrangement. II. The Rearrangements of Three 3,3',5,5'-Tetrasubstituted Hydrazobenzenes in 2:1 Sulfuric Acid.

- Journal of the American Chemical Society. The Benzidine Rearrangement. VI. The Rearrangement of 3,3',5,5'-Tetrafluorohydrazobenzene in 2:1 Sulfuric Acid.

- National Center for Biotechnology Information.

- ChemicalBook. Uses of Benzidine. (2021-11-19).

- National Center for Biotechnology Information.

- National Center for Biotechnology Information.

- ResearchGate.

- Adil, M. (n.d.).

- Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Benzidine.

- Analytical Chemistry 1954, 26 (9), 1518-1519.

- ResearchGate. 1H NMR spectrum of benzidine metabolite.

- National Institute of Standards and Technology. Benzidine. In NIST Chemistry WebBook.

- National Institute of Standards and Technology. Benzidine. In NIST Chemistry WebBook.

- U.S. Environmental Protection Agency. (1984). Method 605: Benzidines.

- BenchChem. A Technical Guide to the Historical Uses of Benzidine in Chemical Synthesis.

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522).

- SpectraBase. Benzidine - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. Benzidine - Optional[1H NMR] - Chemical Shifts.

- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Benzidine.

- ResearchG

- U.S. Environmental Protection Agency. (1982).

Sources

- 1. Benzidine - Wikipedia [en.wikipedia.org]

- 2. Uses of Benzidinen_Chemicalbook [chemicalbook.com]

- 3. Benzidine sulphate | 531-86-2 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. Benzidine sulphate CAS#: 531-86-2 [m.chemicalbook.com]

- 6. Benzidine | C12H12N2 | CID 7111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The benzidine technique for histochemical detection of the SO4 ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. ipo.rutgers.edu [ipo.rutgers.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. spectrabase.com [spectrabase.com]

- 16. epa.gov [epa.gov]

The Double-Edged Sword: A Technical History of Benzidine in Dye Manufacturing

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzidine, a synthetic aromatic amine, once stood as a cornerstone in the chemical industry, particularly in the synthesis of a vibrant and versatile class of azo dyes.[1] Its unique chemical structure enabled the production of direct dyes that could effectively color cellulosic fibers like cotton without the need for a mordant, revolutionizing the textile, paper, and leather industries.[1][2] However, the celebrated utility of benzidine was overshadowed by the discovery of its potent carcinogenic properties, leading to a dramatic decline in its use and a paradigm shift in industrial chemical safety.[1][3] This technical guide provides an in-depth exploration of the historical uses of benzidine in dye manufacturing, detailing its synthesis, the chemistry of the dyes it produced, and the toxicological evidence that led to its eventual replacement.

Introduction: The Rise of a Dye Intermediate

First synthesized in 1845, benzidine, chemically known as 4,4'-diaminobiphenyl, became a pivotal intermediate in the burgeoning synthetic dye industry of the late 19th and early 20th centuries.[4] Its molecular architecture, featuring two primary amino groups at opposite ends of a biphenyl backbone, made it an ideal building block for creating large, conjugated molecules capable of absorbing light in the visible spectrum—the fundamental characteristic of a dye.[5][6] The first major application of benzidine in dye manufacturing came in 1884 with the creation of Congo Red, a discovery that heralded a new era of direct dyes for cotton.[4][7]

The significance of benzidine-based dyes lay in their substantivity, or high affinity, for cellulosic materials. This property allowed for a more straightforward and cost-effective dyeing process compared to earlier methods that required the use of mordants to fix the color to the fabric.[2] The versatility of benzidine as a precursor led to the development of over 300 different dyes, offering a wide array of colors, including blacks, blues, browns, and greens.[8]

The Chemistry of Benzidine and its Dyes

The production of benzidine and its subsequent conversion into azo dyes involves a series of fundamental organic reactions. Understanding these processes is key to appreciating both the utility and the inherent risks associated with this class of compounds.

Synthesis of Benzidine: The Benzidine Rearrangement

The primary industrial method for synthesizing benzidine is the "benzidine rearrangement," a classic acid-catalyzed intramolecular rearrangement of 1,2-diphenylhydrazine (hydrazobenzene).[1][5] This reaction is a cornerstone of aromatic chemistry.[1]

The process typically begins with the reduction of nitrobenzene to hydrazobenzene, often using zinc dust and sodium hydroxide.[1] The resulting hydrazobenzene is then treated with a strong mineral acid, such as hydrochloric acid, which catalyzes the rearrangement to form benzidine.[5]

Caption: The synthetic pathway for Congo Red, a symmetrical bis-azo dye produced from benzidine.

A Spectrum of Applications: Major Benzidine-Based Dyes

The versatility of the azo coupling reaction allowed for the creation of a wide range of benzidine-based dyes with varied colors and properties. These dyes found extensive use in several industries. [9][10]

| Dye Name | C.I. Number | Hue | Primary Applications |

|---|---|---|---|

| Direct Black 38 | 30235 | Black | Textiles (cotton, silk, wool, nylon), leather, paper, plastics, wood stains [8][11] |

| Direct Blue 6 | 30235 | Blue | Textiles, paper, leather, printing inks [8][11] |

| Direct Brown 95 | 30145 | Brown | Textiles, leather, paper, plastics [8][11] |

| Congo Red | 22120 | Red | Textiles (cotton), pH indicator, histological stain for amyloid [5][12]|

The Unraveling of a Hazard: Toxicity and Carcinogenicity

The success of benzidine-based dyes was tragically mirrored by the emergence of a severe occupational health crisis. As early as the 1920s, physicians and researchers began to suspect a link between exposure to benzidine and an increased incidence of bladder cancer among workers in the dye manufacturing industry. [4]

Metabolic Activation to a Carcinogen

The primary toxicological concern with benzidine-based dyes is not the dye molecule itself, but rather its metabolic breakdown product: benzidine. [11]The azo linkages in these dyes can be cleaved in vivo by azoreductase enzymes present in the liver and intestinal microflora. [11][13]This metabolic process, known as azoreduction, regenerates the parent benzidine, which is then absorbed into the bloodstream. [14] Once in the body, benzidine undergoes further metabolic activation, primarily in the liver, to form reactive intermediates that can bind to DNA, forming DNA adducts. [15]These adducts can lead to mutations and chromosomal aberrations, initiating the process of carcinogenesis. [15][16]

Caption: The metabolic pathway leading from benzidine-based dyes to the formation of DNA adducts and cancer.

Epidemiological Evidence and Regulatory Response

Numerous epidemiological studies of occupationally exposed workers have unequivocally demonstrated a causal relationship between benzidine exposure and an elevated risk of urinary bladder cancer. [16][17]In some instances, the risk was extraordinarily high; one report noted that all five workers in a group continuously employed in benzidine manufacture for 15 years or more developed bladder cancer. [16] This overwhelming evidence led to the classification of benzidine as a known human carcinogen by the International Agency for Research on Cancer (IARC) and other regulatory bodies. [15][18]In the United States, the Occupational Safety and Health Administration (OSHA) issued stringent regulations in the 1970s that effectively banned the commercial production of benzidine. [4][18]The use of benzidine-based dyes was subsequently phased out in most developed nations, although they may still be produced and used in other parts of the world. [9][19]

Conclusion: The Legacy of Benzidine

The story of benzidine in dye manufacturing is a stark reminder of the potential for industrial chemicals to have profound and unforeseen consequences on human health. While benzidine and its derivatives enabled significant technological advancements in the coloration of everyday materials, their legacy is inexorably linked to the occupational cancers they caused. The scientific investigation into benzidine's carcinogenicity and the subsequent regulatory actions represent a landmark in the history of occupational medicine and chemical safety. The phasing out of benzidine-based dyes spurred the development of safer alternatives, fundamentally altering the landscape of the dye industry and reinforcing the critical importance of rigorous toxicological evaluation for all new chemical entities.

References

- Benzidine and dyes metabolized to benzidine | Research Starters - EBSCO. (n.d.).

- A Technical Guide to the Historical Uses of Benzidine in Chemical Synthesis - Benchchem. (n.d.).

- Benzidine - Wikipedia. (n.d.).

- Benzidine Exposure Among Benzidine-based Dye Manufacturing Workers - Annals of Occupational and Environmental Medicine. (n.d.).

- Your question Discuss chemistry and synthesis of Congo Red | Filo. (2025, August 20).

- Hazard review of benzidine. - CDC Stacks. (n.d.).

- DYES METABOLIZED TO BENZIDINE - Chemical Agents and Related Occupations - NCBI. (n.d.).

- Benzidine | Carcinogen, Dye, Reactive - Britannica. (2025, December 5).

- BENZIDINE 1. Exposure Data - IARC Publications. (n.d.).

- BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf. (n.d.).

- Benzidine – Knowledge and References - Taylor & Francis. (n.d.).

- HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf - NIH. (n.d.).

- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.).

- Special Occupational Hazard Review for Benzidine-Based Dyes - CDC Stacks. (n.d.).

- Benzidine | EPA. (n.d.).

- Benzidine: Properties, Production And Uses - Chemcess. (n.d.).

- Benzidine | Public Health Statement | ATSDR - CDC. (n.d.).

- Synthesis of New Congo Red Derivative Dyes and their Application as Hardness Reduction in Hard Water. (2015, September 22).

- Benzidine - Introduction, Msds, Patents, Process, Study, Company Profiles, Consultants, Reports - Primaryinfo.com. (n.d.).

- Dyes Derived from Benzidine and Its Congeners - EPA. (2010, August 18).

- Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI. (n.d.).

- preparation of congo red - Sciencemadness Discussion Board - Powered by XMB 1.9.11. (2016, May 31).

- Synthesis of Congo Red ( an old acid base indicator) - YouTube. (2024, May 10).

- Benzidine (IARC Summary & Evaluation, Supplement7, 1987) - Inchem.org. (1997, February 6).

- Benzidine-based Dyes (IARC Summary & Evaluation, Supplement7, 1987) - INCHEM. (n.d.).

- Application Notes and Protocols for Benzidine-Derived Dyes in Manufacturing - Benchchem. (n.d.).

- BENZIDINE-BASED DYES - CDC Stacks. (n.d.).

- Azo Dyes: From Historical Synthesis to Photoisomerization Applications and Spectral Property Studies - ResearchGate. (2025, December 5).

- Benzidine-based dyes: Effects of industrial practices, regulations, and world trade on the biological stains market | Request PDF - ResearchGate. (2025, August 7).

- Fact Sheet: Benzidine-Based Chemical Substances | US EPA. (2025, April 14).

- synthesis of non-benzidinic homologue of congo red (di. (n.d.).

- Azo Dyes: History, Uses, and Synthesis - PSIBERG. (2022, July 18).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzidine | Carcinogen, Dye, Reactive | Britannica [britannica.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Benzidine and dyes metabolized to benzidine | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 5. Benzidine - Wikipedia [en.wikipedia.org]

- 6. chemcess.com [chemcess.com]

- 7. Your question Discuss chemistry and synthesis of Congo Red | Filo [askfilo.com]

- 8. DYES METABOLIZED TO BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Benzidine-based Dyes (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]

- 14. Benzidine Exposure Among Benzidine-based Dye Manufacturing Workers [aoemj.org]

- 15. BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Benzidine (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]

- 17. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. epa.gov [epa.gov]

- 19. researchgate.net [researchgate.net]

The Carcinogenic Core of Benzidine: A Technical Guide to its Molecular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Benzidine and its derivatives, classified as Group 1 human carcinogens by the International Agency for Research on Cancer (IARC), have a well-documented history of inducing urothelial carcinoma in occupationally exposed individuals. This in-depth technical guide provides a comprehensive exploration of the core carcinogenic mechanisms of benzidine and its metabolites. Moving beyond a mere description of events, this guide delves into the causality behind its metabolic activation, the intricacies of DNA adduct formation, the resulting mutational signatures, and the cellular signaling cascades that are ultimately subverted towards oncogenesis. This document is designed to serve as a critical resource for researchers engaged in toxicology, oncology, and the development of therapeutics targeting DNA damage and repair pathways.

Introduction: The Legacy of a Potent Carcinogen

Benzidine, a synthetic aromatic amine, was once widely used in the manufacturing of azo dyes. However, its potent carcinogenicity, particularly targeting the urinary bladder, has led to stringent regulations and a significant decline in its industrial use. The carcinogenicity of benzidine is not inherent to the parent molecule but is a consequence of its metabolic activation into reactive electrophilic species that covalently bind to cellular macromolecules, most critically, DNA. Understanding the precise molecular choreography of this process is paramount for risk assessment, biomarker development, and the design of preventative and therapeutic strategies. This guide will dissect the multifaceted carcinogenic mechanism of benzidine, providing both foundational knowledge and field-proven experimental insights.

Metabolic Activation: The Genesis of a Genotoxin

The transformation of the relatively inert benzidine molecule into a potent DNA-damaging agent is a multi-step process orchestrated by a series of enzymatic reactions primarily in the liver, with subsequent metabolic events occurring in target tissues like the bladder. This activation cascade is a prime example of how the body's own metabolic machinery can paradoxically generate carcinogens.

N-Acetylation and N-Hydroxylation: A Tale of Two Enzymes

The initial and critical steps in benzidine metabolism involve N-acetylation and N-hydroxylation, catalyzed by N-acetyltransferases (NATs) and cytochrome P450 (CYP) enzymes, respectively.

-

N-Acetylation: Benzidine undergoes acetylation by NAT enzymes, particularly NAT1 and NAT2.[1] This can lead to the formation of N-acetylbenzidine (NAB) and N,N'-diacetylbenzidine (DAB). While N,N'-diacetylation is generally considered a detoxification pathway, monoacetylation is a crucial step in the activation process.[1] The genetic polymorphism of NAT2, leading to "slow" and "fast" acetylator phenotypes, can influence an individual's susceptibility to benzidine-induced bladder cancer.

-

N-Oxidation and Hydroxylation: Following N-acetylation, CYP enzymes, particularly CYP1A2, catalyze the N-hydroxylation of N-acetylbenzidine to form N'-hydroxy-N-acetylbenzidine.[2] This N-hydroxylated metabolite is a proximate carcinogen, a more reactive species poised to damage DNA.

Peroxidative Activation: An Alternative Pathway

In extrahepatic tissues, such as the bladder epithelium, peroxidases like prostaglandin H synthase and myeloperoxidase can also contribute to the activation of benzidine and its metabolites.[3] These enzymes catalyze a one-electron oxidation of benzidine, forming a reactive radical cation that can be further oxidized to a diimine electrophile.[3] This pathway is particularly significant in tissues with low CYP activity.

The following diagram illustrates the key metabolic activation pathways of benzidine.

Caption: Metabolic activation pathways of benzidine in the liver and extrahepatic tissues.

DNA Adduct Formation: The Molecular Scar of Carcinogenesis

The ultimate carcinogenic potential of benzidine is realized through the covalent binding of its reactive metabolites to DNA, forming DNA adducts. These adducts are physical lesions in the genetic material that can disrupt DNA replication and transcription, leading to mutations if not repaired.

The predominant DNA adduct formed by benzidine is N-(deoxyguanosin-8-yl)-N'-acetylbenzidine . This adduct forms at the C8 position of guanine residues in DNA. The formation of this bulky adduct distorts the DNA helix, creating a substrate for the cellular DNA repair machinery. However, if these adducts are not efficiently removed, they can lead to mispairing during DNA replication, resulting in mutations.

Cellular Responses to Benzidine-Induced DNA Damage

The presence of benzidine-DNA adducts triggers a complex cellular response aimed at mitigating the damage and maintaining genomic integrity. This response involves the activation of DNA damage signaling pathways, cell cycle checkpoints, and DNA repair mechanisms.

DNA Damage Signaling: The ATM/ATR and p53 Axis

The bulky DNA adducts formed by benzidine are recognized by the cell's DNA damage surveillance machinery, primarily the ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR) protein kinases.[1][4] These kinases are activated in response to DNA double-strand breaks and stalled replication forks, respectively, which can be consequences of bulky adducts.

Activation of ATM and ATR initiates a signaling cascade that leads to the phosphorylation and activation of downstream checkpoint kinases, Chk1 and Chk2 .[5][6] A key downstream effector of this pathway is the tumor suppressor protein p53 .[7] Phosphorylation of p53 stabilizes the protein and enhances its transcriptional activity. Activated p53 then induces the expression of genes involved in:

-

Cell Cycle Arrest: p53 transcriptionally activates the cyclin-dependent kinase inhibitor p21, which leads to a G1/S cell cycle arrest, providing time for DNA repair.

-

Apoptosis: If the DNA damage is too severe to be repaired, p53 can induce apoptosis (programmed cell death) by upregulating pro-apoptotic genes like BAX and PUMA, thus eliminating cells with potentially oncogenic mutations.

The following diagram illustrates the DNA damage response pathway activated by benzidine.

Caption: DNA damage response signaling pathway initiated by benzidine-DNA adducts.

DNA Repair Mechanisms: A Double-Edged Sword

The primary defense against the mutagenic potential of benzidine-DNA adducts is their removal by DNA repair pathways. The two major pathways involved in repairing bulky adducts are:

-

Nucleotide Excision Repair (NER): This is the main pathway for the removal of bulky, helix-distorting DNA lesions like those formed by benzidine.[3][8] NER involves the recognition of the adduct, excision of a short stretch of the damaged DNA strand, and synthesis of a new, error-free strand using the undamaged strand as a template.

-

Base Excision Repair (BER): While primarily responsible for repairing smaller, non-helix-distorting lesions, BER may also play a role in the repair of some benzidine-induced oxidative DNA damage.[9][10]

The efficiency of these repair pathways can be a critical determinant of an individual's cancer risk. If the rate of adduct formation overwhelms the repair capacity, or if the repair pathways themselves are deficient, the persistence of adducts increases the likelihood of mutations.

Mutational Signature: The Fingerprint of Benzidine

When DNA replication occurs on a template containing an unrepaired benzidine-DNA adduct, the DNA polymerase can misincorporate a nucleotide opposite the lesion, leading to a permanent mutation in the daughter strand. Studies have shown that benzidine and its metabolites can induce both frameshift mutations and base-pair substitutions .[2][11][12] A notable characteristic of the benzidine mutational signature is the induction of CG->AT transversions .[12] The specific pattern of mutations can serve as a "fingerprint" of exposure to this carcinogen.

Experimental Protocols: A Guide for the Bench Scientist

To provide practical, field-proven insights, this section details a key experimental workflow for the detection and quantification of benzidine-DNA adducts.

³²P-Postlabeling Assay for DNA Adduct Detection

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting a wide range of DNA adducts, including those formed by benzidine, without the need for a radiolabeled carcinogen.[13][14][15]

Principle: DNA is enzymatically digested to 3'-monophosphate deoxynucleotides. The adducted nucleotides are then enriched and radiolabeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. The resulting 3',5'-bisphosphate adducted nucleotides are then separated by multidirectional thin-layer chromatography (TLC) and quantified by their radioactive decay.

Step-by-Step Methodology:

-

DNA Isolation and Purification:

-

Isolate high molecular weight DNA from the tissue or cells of interest using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.

-

Ensure the DNA is of high purity (A260/A280 ratio of ~1.8).

-

-

Enzymatic Digestion of DNA:

-

To a 10 µg aliquot of DNA, add a solution of micrococcal nuclease and spleen phosphodiesterase.

-

Incubate at 37°C for 3-4 hours to completely digest the DNA into deoxynucleoside 3'-monophosphates.

-

-

Adduct Enrichment (Nuclease P1 Method):

-

Add nuclease P1 to the DNA digest.

-

Incubate at 37°C for 30-60 minutes. Nuclease P1 will dephosphorylate the normal nucleotides to deoxynucleosides, while the bulky benzidine adducts are resistant to this enzyme and remain as 3'-monophosphates.

-

-

³²P-Labeling of Adducted Nucleotides:

-

Prepare a labeling mixture containing T4 polynucleotide kinase, [γ-³²P]ATP, and a suitable buffer.

-

Add the labeling mixture to the nuclease P1-treated digest.

-

Incubate at 37°C for 30-45 minutes.

-

-

Chromatographic Separation of Labeled Adducts:

-

Spot the labeled sample onto a polyethyleneimine (PEI)-cellulose TLC plate.

-

Develop the chromatogram in multiple dimensions using different solvent systems to achieve optimal separation of the adducted nucleotides from the normal nucleotides and unincorporated [γ-³²P]ATP.

-

-

Detection and Quantification:

-

Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled adducts.

-

Excise the spots corresponding to the adducts and quantify the radioactivity using liquid scintillation counting.

-

Calculate the relative adduct labeling (RAL) value, which represents the number of adducts per 10⁹ normal nucleotides.

-

Self-Validation: The inclusion of a known standard, such as DNA modified in vitro with a benzidine metabolite, is crucial for validating the chromatographic separation and quantification. A "no DNA" control should also be included to ensure the absence of contamination.

Quantitative Data on Benzidine-DNA Adducts

The following table summarizes representative data on benzidine-DNA adduct levels in different human tissues, providing a quantitative perspective on the molecular dosimetry of this carcinogen.

| Tissue Type | Exposure Group | Adduct Level (RAL x 10⁹) | Reference |

| Exfoliated Urothelial Cells | Benzidine-exposed Workers | Median: 194.4 (Range: 3.2-975) | [16] |

| Peripheral White Blood Cells | Benzidine-exposed Workers | Median: 194.4 (Range: 3.2-975) | [16] |

| Exfoliated Urothelial Cells | Non-exposed Controls | Median: 1.4 (Range: 0.1-6.4) | [16] |

| Peripheral White Blood Cells | Non-exposed Controls | Median: 1.4 (Range: 0.1-6.4) | [16] |

| Mouse Liver | Intraperitoneal dose of 38 mg/kg | 1 adduct in 3.5 million nucleotides | [17] |

Conclusion: From Molecular Mechanism to Human Health

The carcinogenic mechanism of benzidine is a paradigm of chemical carcinogenesis, involving metabolic activation to electrophilic intermediates, the formation of persistent DNA adducts, and the subsequent induction of mutations that drive the neoplastic process. The cellular response to this genotoxic insult, orchestrated by the DNA damage signaling network, represents a critical battleground between cellular defense and oncogenic transformation. A thorough understanding of these intricate molecular events is not merely an academic exercise; it is fundamental to the development of more effective strategies for cancer prevention, early detection, and targeted therapies. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of benzidine carcinogenesis and to contribute to the ongoing efforts to mitigate the impact of this potent human carcinogen.

References

-

ATM and ATR activation through crosstalk between DNA damage response pathways. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

- Chung, K. T., Chen, S. C., & Claxton, L. D. (2000). Mutagenicity Studies of Benzidine and Its Analogs: StructureActivity Relationships. Toxicological Sciences, 56(2), 351-356.

-

The role of ATM and ATR in DNA damage-induced cell cycle control. (2003). PubMed. Retrieved January 20, 2026, from [Link]

- Messerly, E. A., Fekete, J. E., Wade, D. R., & Sinsheimer, J. E. (1987). Structure-mutagenicity relationships of benzidine analogues. Environmental and Molecular Mutagenesis, 10(3), 263-274.

-

Benzidine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

- Rothman, N., Bhatnagar, V. K., van Engelen, J. G., Poirier, M. C., Dosemeci, M., Bechtold, W. E., ... & Hayes, R. B. (1997). Benzidine-DNA adduct levels in human peripheral white blood cells significantly correlate with levels in exfoliated urothelial cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 393(3), 199-205.

- Prival, M. J., & Mitchell, V. D. (1984). Mutagenicity of benzidine and benzidine-congener dyes and selected monoazo dyes in a modified Salmonella assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 136(1), 33-47.

- Phillips, D. H., & Arlt, V. M. (2014). 32P-Postlabeling Analysis of DNA Adducts. In DNA Adducts (pp. 1-14). Humana Press, New York, NY.

-

Prival, M. J., & Mitchell, V. D. (1984). Mutagenicity of benzidine and benzidine-congener dyes and selected monoazo dyes in a modified Salmonella assay. ResearchGate. Retrieved January 20, 2026, from [Link]

-

ATM regulates ATR chromatin loading in response to DNA double-strand breaks. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

- van Schooten, F. J., Hillebrand, M. J., van Leeuwen, F. E., van Zandwijk, N., Jansen, H. M., & Kriek, E. (1991). Immunocytochemical visualization of DNA adducts in mouse tissues and human white blood cells following treatment with benzo[a]pyrene or its diol epoxide. A quantitative approach. Carcinogenesis, 12(3), 427-433.

-

Induction of DNA damage signaling genes in benzidine-treated HepG2 cells. (2011). PubMed. Retrieved January 20, 2026, from [Link]

- Phillips, D. H. (2012). 32P-Postlabeling Analysis of DNA Adducts. In DNA Adducts (pp. 3-14). Humana Press, Totowa, NJ.

- Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts.

-

Nucleotide excision repair. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Benzidine. (2001). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

- Phillips, D. H. (1997). 32P-postlabeling analysis of DNA adducts. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 378(1-2), 1-11.

-

DNA Damage Sensing by the ATM and ATR Kinases. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Inefficient nucleotide excision repair in human cell extracts of the N-(deoxyguanosin-8-yl)-6-aminochrysene and 5-(deoxyguanosin-N(2)-yl)-6-aminochrysene adducts derived from 6-nitrochrysene. (2011). PubMed. Retrieved January 20, 2026, from [Link]

-

Phillips, D. H. (2012). 32 P-Postlabeling Analysis of DNA Adducts. Springer Nature Experiments. Retrieved January 20, 2026, from [Link]

-

Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

ATSDR Benzidine Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 20, 2026, from [Link]

-

Nucleotide Excision Repair Pathway. (n.d.). Abeomics. Retrieved January 20, 2026, from [Link]

-

The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. (2010). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Checkpoint kinase 1 in DNA damage response and cell cycle regulation. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs. (2020). Frontiers in Cell and Developmental Biology. Retrieved January 20, 2026, from [Link]

- Smith, J., Tho, L. M., Xu, N., & Gillespie, D. A. (2010). The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. Advances in cancer research, 108, 73-112.

- Zannini, L., Delia, D., & Buscemi, G. (2014). CHK2 kinase in the DNA damage response and beyond. Journal of molecular cell biology, 6(6), 442-457.

-

DNA adducts in human tissues: biomarkers of exposure to carcinogens in tobacco smoke. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Trapping of DNA Nucleotide Excision Repair Factors by Nonrepairable Carcinogen Adducts. (2007). PubMed. Retrieved January 20, 2026, from [Link]

-

Base excision repair causes age-dependent accumulation of single-stranded DNA breaks that contribute to Parkinson disease pathology. (2021). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Base-Independent DNA Base-Excision Repair of 8-Oxoguanine. (2018). PubMed. Retrieved January 20, 2026, from [Link]

- Møller, P., & Wallin, H. (1998). Adduct formation, mutagenesis and nucleotide excision repair of DNA damage produced by reactive oxygen species and lipid peroxidation product.

-

Base Excision Repair of Oxidative DNA Damage. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

8-Oxoguanine DNA glycosylase 1: Beyond repair of the oxidatively modified base lesions. (2017). ScienceDirect. Retrieved January 20, 2026, from [Link]

Sources

- 1. The role of ATM and ATR in DNA damage-induced cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-mutagenicity relationships of benzidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abeomics.com [abeomics.com]

- 4. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATM and ATR Activation Through Crosstalk Between DNA Damage Response Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nucleotide excision repair - Wikipedia [en.wikipedia.org]

- 9. Base excision repair causes age-dependent accumulation of single-stranded DNA breaks that contribute to Parkinson disease pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Base Excision Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Benzidine | C12H12N2 | CID 7111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzidine-DNA adduct levels in human peripheral white blood cells significantly correlate with levels in exfoliated urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ANALYTICAL METHODS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Environmental Fate and Transport of Benzidine Compounds: A Technical Guide for Researchers and Scientists

Introduction: The Enduring Legacy of a Restricted Compound

Benzidine, a synthetic aromatic amine, holds a complex position in industrial chemistry.[1] Historically pivotal in the synthesis of azo dyes for textiles, paper, and leather, its utility has been overshadowed by its potent carcinogenicity.[1][2][3] The International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA) classify benzidine as a known human carcinogen, with the urinary bladder being the primary target organ.[1][4][5] Consequently, its production and use have been severely curtailed in many countries, including the United States, where it is no longer produced for commercial sale.[5]

Despite these restrictions, the environmental legacy of benzidine and its derivatives persists.[6] Contamination of soil and water near former manufacturing and disposal sites remains a significant concern.[2][7] Furthermore, the potential for benzidine to be released from the breakdown of imported benzidine-based dyes continues to be a relevant exposure pathway.[7] This guide provides a comprehensive technical overview of the environmental fate and transport of benzidine compounds, offering field-proven insights for researchers, scientists, and drug development professionals engaged in environmental assessment and remediation.

Physicochemical Properties: The Foundation of Environmental Behavior

Understanding the environmental behavior of benzidine begins with its fundamental chemical and physical properties. Benzidine ([1,1'-biphenyl]-4,4'-diamine) is a crystalline solid that can appear grayish-yellow, white, or reddish-gray.[1][4] It is a manufactured chemical and does not occur naturally.[1][4]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂ | [1] |

| Molecular Weight | 184.24 g/mol | [1][8] |

| Appearance | Grayish-yellow, white, or reddish-gray crystalline powder | [1][4] |

| Melting Point | 122-128 °C | [1] |

| Boiling Point | 400-402 °C | [1] |

| Water Solubility | 0.322 g/L at 25 °C | [1] |

| log Kow | 1.34 | [1] |

| Vapor Pressure | 8.98 x 10⁻⁷ mmHg at 25 °C | [1] |

| pKa (Strongest Basic) | 4.5 and 3.3 for the monoprotonated and diprotonated forms, respectively | [8] |

| Henry's Law Constant | 5.2 x 10⁻¹¹ atm-m³/mol (estimated) | [7] |

The low water solubility and vapor pressure, coupled with a low Henry's Law constant, indicate that benzidine has a limited tendency to volatilize from water or moist soil.[7] Its basic nature, characterized by its pKa values, is a critical determinant of its behavior in different environmental compartments, particularly its strong interaction with soil and sediment.[7][8]

Environmental Fate: Transformation and Persistence

Once released into the environment, benzidine is subject to a variety of transformation and transport processes that dictate its persistence and potential for exposure.

Atmospheric Fate

In the atmosphere, benzidine can exist in both the vapor phase and adsorbed to particulate matter.[7] Vapor-phase benzidine is susceptible to rapid degradation by photochemically produced hydroxyl radicals, limiting its atmospheric transport.[7] Particulate-bound benzidine can be removed from the atmosphere through wet and dry deposition.[7]

Aquatic Fate

In aquatic systems, benzidine's fate is largely governed by sorption to suspended solids and sediment.[7][9] Due to its chemical properties, volatilization and hydrolysis are not significant removal mechanisms.[7] However, it can undergo oxidation by cations and photolysis in sunlit surface waters.[7]

-

Biodegradation: The biodegradation of benzidine in aquatic environments is a slow process. While it does not appear to be readily biodegradable, degradation can occur at low concentrations in the presence of acclimated microbial populations, such as those found in sewage treatment systems.[7] Studies have shown that certain bacteria, like Pseudomonas fluorescens, can degrade benzidine-based azo dyes, leading to the release and subsequent degradation of benzidine.[10] The anaerobic degradation of benzidine in sediments has been observed to produce metabolites such as aniline.[11]

-

Photodegradation: Benzidine can undergo direct photolysis in sunlit surface waters.[7] Research has shown that benzidine is quite persistent in aqueous media, but photodegradation can be enhanced by the presence of catalysts like titanium dioxide (TiO2).[12][13] Identified photodegradation products include 4'-nitro-4-biphenylamine, tetrahydroxybiphenyl, and 4,4'-dinitrobiphenyl.[12][13]

Terrestrial Fate

In the terrestrial environment, benzidine exhibits strong sorption to soil and sediment, which significantly limits its mobility.[2][7] This strong binding is a key factor in its persistence in contaminated sites.[6]

-

Sorption and Desorption: The sorption of benzidine to soil and sediment is a complex process influenced by several factors, most notably pH.[7] At lower pH values, benzidine becomes protonated and binds strongly to cation exchange sites on clay minerals and organic matter.[7][14] As pH increases, the proportion of the cationic form decreases, leading to reduced adsorption.[7] The organic carbon-normalized distribution coefficient (Koc) for benzidine on estuarine colloidal organic matter has been reported as 3,430 at pH 7.9, indicating strong adsorption.[7] Desorption is often slow and incomplete, contributing to the long-term persistence of benzidine in soil.[15][16] Studies have shown that both hydrophobic partitioning and covalent binding play significant roles in the sorption and desorption processes.[15][16]

-

Biodegradation: Similar to aquatic environments, the biodegradation of benzidine in soil is not a rapid process.[7] However, microbial degradation can occur, with estimated half-lives for aerobic degradation ranging from 48 to 192 hours.[14] The degradation of benzidine-based dyes in soil can lead to the release of free benzidine.[7]

The following diagram illustrates the primary environmental fate and transport pathways for benzidine compounds.

Caption: Environmental fate and transport pathways of benzidine.

Analytical Methodologies: Detection and Quantification

Accurate and sensitive analytical methods are crucial for monitoring benzidine in environmental matrices and assessing potential human exposure.

Sample Preparation

Given the low concentrations at which benzidine is typically found and its strong binding to matrices, sample preparation is a critical step.

-

Water Samples: For aqueous samples, liquid-liquid extraction (LLE) with a solvent like chloroform is a common technique.[17] Solid-phase extraction (SPE) offers an alternative for preconcentration.[18][19]

-

Soil and Sediment Samples: Extraction from soil and sediment is more challenging due to strong sorption. Supercritical fluid extraction (SFE) has shown promise, particularly with the addition of a competing amine to displace benzidine from active sites.[20]

-